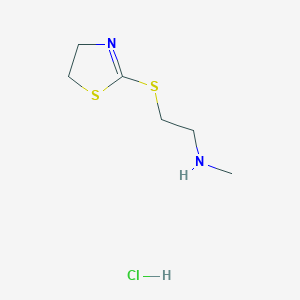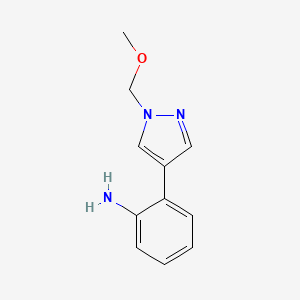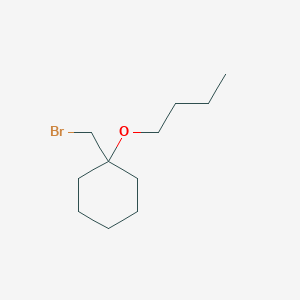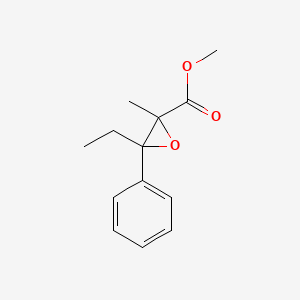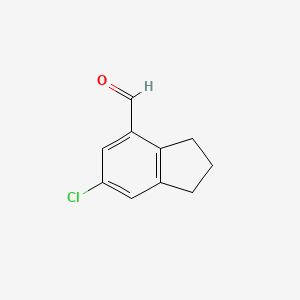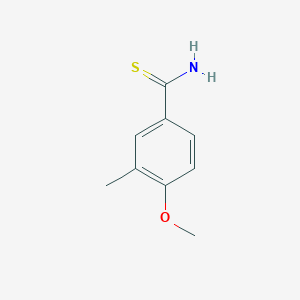
4-Methoxy-3-methylbenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is characterized by a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 3-position, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methylbenzothioamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-methoxy-3-methylbenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-methylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under an inert atmosphere.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-methylbenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-methylbenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for different targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzothioamide: Lacks the methyl group at the 3-position.
3-Methylbenzothioamide: Lacks the methoxy group at the 4-position.
4-Methoxy-3-methylbenzoic acid: Contains a carboxylic acid group instead of a thioamide.
Uniqueness: 4-Methoxy-3-methylbenzothioamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring, along with the thioamide functionality, provides a distinct profile that can be exploited in various applications.
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
4-methoxy-3-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-5-7(9(10)12)3-4-8(6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
MHAUAYCLJGOHSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=S)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)

